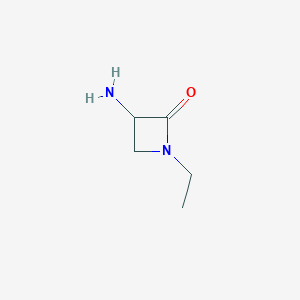

3-Amino-1-ethylazetidin-2-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-amino-1-ethylazetidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c1-2-7-3-4(6)5(7)8/h4H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHMLETHNIVPEBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC(C1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Amino 1 Ethylazetidin 2 One and Its Analogues

Retrosynthetic Analysis of the 3-Amino-1-ethylazetidin-2-one Scaffold

Retrosynthesis provides a logical framework for deconstructing the target molecule into simpler, commercially available, or easily synthesized precursors. For the this compound core, two primary disconnection strategies emerge.

The most common retrosynthetic analysis for azetidin-2-ones involves a [2+2] cycloaddition approach. This strategy disconnects two bonds of the ring, typically the C2-C3 and N1-C4 bonds, revealing an imine and a ketene (B1206846) as the key synthons. This corresponds to the well-established Staudinger reaction. nih.govorganicreactions.org

A second major strategy involves a disconnection of the amide bond within the ring (N1-C2). This leads to a linear β-amino acid precursor, which can undergo intramolecular cyclization to form the azetidinone ring. This approach relies on forming the crucial C3-C4 bond prior to the final ring-closing step.

Following the retrosynthetic pathways identifies the necessary building blocks.

For the [2+2] Cycloaddition (Staudinger) Route:

Imine Precursor: To synthesize the target "this compound," an N-ethyl imine is required. This is typically formed by the condensation of ethylamine (B1201723) with an appropriate aldehyde. The choice of aldehyde determines the substituent at the C4 position of the final β-lactam.

Ketene Precursor: The 3-amino functionality originates from the ketene component. Due to the high reactivity of free amino ketenes, a protected form is used. A common precursor is a protected glycine (B1666218) derivative, such as phthalimidoacetyl chloride, which generates the corresponding ketene in situ upon treatment with a base. nih.gov Subsequent deprotection reveals the free amino group. nih.gov

For the Intramolecular Cyclization Route:

β-Amino Acid Precursor: This route requires a β-amino acid derivative where the nitrogen is substituted with an ethyl group and the amino group at the α-position (which becomes C3 of the lactam) is appropriately protected. The synthesis begins with N-chloroacetyl α-amino acid derivatives, which can undergo base-assisted intramolecular alkylation to form the ring. nih.govacs.org

Diverse Approaches to 2-Azetidinone Ring Construction

The forward synthesis, or the practical execution of the synthetic plan, can be achieved through several reliable methods.

A versatile method for constructing the azetidinone ring involves the intramolecular cyclization of activated N-substituted amino acid derivatives. A systematic study demonstrated a concise route to 3-unsubstituted 4-alkyl-4-carboxy-2-azetidinones through the base-assisted intramolecular alkylation of N-benzyl-N-chloroacetyl amino acid derivatives. nih.govacs.org This strategy is significant as it allows for the creation of β-lactams with quaternary centers at the C4 position. nih.gov The reaction proceeds via planar enolate intermediates, which can influence the stereochemical outcome. nih.govacs.org

Other cyclization strategies include Mitsunobu-mediated cyclization and bromine-induced cyclization, which represent alternative pathways to the β-lactam core. nih.gov Electrogenerated bases have also been successfully used to induce the cyclization of bromoamides to form the azetidinone ring. acs.org

Among the various methods for β-lactam synthesis, the [2+2] cycloaddition of a ketene and an imine, known as the Staudinger reaction, is the most widely employed and versatile. organicreactions.orgrsc.org This reaction is a convergent route that allows for the creation of two chiral centers in a single step. acs.org

First reported by Hermann Staudinger in 1907, this reaction involves the nucleophilic addition of the imine nitrogen to the ketene's central carbon, forming a zwitterionic intermediate. nih.govacs.org This intermediate then undergoes a conrotatory electrocyclization to yield the final β-lactam product. acs.orgsemanticscholar.org Ketenes are typically unstable and are generated in situ from more stable precursors like acyl chlorides (by dehydrohalogenation with a tertiary amine base) or α-diazo carbonyl compounds (via Wolff rearrangement). organicreactions.org

The reaction to form a 3-amino-azetidinone derivative, for example, can be achieved by reacting an appropriate imine with a ketene precursor like phthalylglycyl chloride in the presence of a base. nih.gov The resulting phthalimido-protected β-lactam can then be deprotected using reagents such as hydrazine (B178648) hydrate (B1144303) to yield the desired 3-amino-β-lactam. nih.govnih.govnih.gov

Table 1: Examples of Staudinger Reaction Conditions for 3-Amido-2-Azetidinone Synthesis

| Imine Substrate | Ketene Precursor | Base/Solvent | Product Stereochemistry | Reference |

|---|---|---|---|---|

| Aromatic Imine | Phthalimidoacetyl chloride | Triethylamine / Toluene | Mainly trans | mdpi.com |

| Propargylimine | Phthalimidoacetyl chloride | Triethylamine | trans only | researchgate.net |

| Aromatic Imine | Chloroacetyl chloride | Triethylamine / CH₂Cl₂ | cis/trans mixture | mdpi.com |

| Imine from 3,4,5-trimethoxyaniline (B125895) and 3-hydroxy-4-methoxybenzaldehyde | Phthalylglycyl chloride | Not specified | trans | nih.gov |

The stereochemical outcome of the Staudinger reaction is a critical aspect, as the biological activity of β-lactams is often dependent on their stereoisomeric form. semanticscholar.org The relative stereochemistry at the C3 and C4 positions is influenced by several factors. As a general rule, (E)-imines tend to produce cis-β-lactams, while (Z)-imines yield trans-β-lactams, a result of the competition between direct ring closure and isomerization of the zwitterionic intermediate. acs.orgorganic-chemistry.org

Significant advances have been made in developing highly stereoselective variants of the Staudinger reaction. organicreactions.org Diastereocontrol is commonly achieved by attaching chiral auxiliaries to either the ketene or the imine component, often resulting in high diastereomeric ratios. organicreactions.orgresearchgate.net Furthermore, catalytic enantioselective versions have been developed. For instance, a planar-chiral derivative of 4-(pyrrolidino)pyridine has been shown to be a highly effective catalyst for coupling various ketenes and imines with excellent stereoselection and yield. nih.govacs.org

Table 2: Stereoselective Control in Staudinger Reactions

| Method | Key Feature | Stereochemical Outcome | Reference |

|---|---|---|---|

| Chiral Auxiliary | Chiral group attached to imine or ketene | High diastereoselectivity (>95:5 dr) | organicreactions.org |

| Imine Geometry | Use of (E)- or (Z)-imines | Controls cis/trans selectivity | acs.org |

| Catalysis | Planar-chiral 4-(pyrrolidino)pyridine derivative | High enantioselectivity and diastereoselectivity | nih.govacs.org |

| Chiral Imine | Imine derived from D-glyceraldehyde | Yields almost exclusively one of four possible diastereomers | semanticscholar.org |

These stereoselective methods provide powerful tools for accessing specific, enantiomerically pure 3-amino-azetidin-2-one structures, which are valuable as synthetic intermediates and as potential pharmacologically active compounds. researchgate.netnih.gov

Compound Index

Table 3: List of Mentioned Chemical Compounds

| Compound Name | Role/Class |

|---|---|

| This compound | Target Compound |

| Azetidin-2-one (B1220530) | Core Structure (β-Lactam) |

| Ethylamine | Precursor |

| Phthalimidoacetyl chloride | Ketene Precursor |

| Hydrazine hydrate | Deprotecting Agent |

| N-benzyl-N-chloroacetyl amino acid | Cyclization Precursor |

| Bromoamide | Cyclization Precursor |

| 4-(pyrrolidino)pyridine | Chiral Catalyst Base Structure |

| Chloroacetyl chloride | Ketene Precursor |

[2+2] Cycloaddition Reactions

Specific Synthetic Pathways for this compound Functionalization

The synthesis of this compound requires specific strategies for the introduction of both the 3-amino group and the 1-ethyl substituent in a controlled manner.

The introduction of the 3-amino group is a critical step in the synthesis of many biologically active β-lactams. researchgate.net A common and effective method involves the use of a protected amino group precursor during the construction of the azetidin-2-one ring, followed by a deprotection step.

One of the most widely used precursors is phthalylglycyl chloride in the Staudinger [2+2] cycloaddition with an appropriate imine. nih.gov This reaction introduces a phthalimido group at the 3-position of the β-lactam ring. The phthalimido group can then be cleaved, typically by treatment with hydrazine hydrate, to yield the free 3-amino-azetidin-2-one. nih.gov The stereochemistry of the resulting β-lactam can be influenced by the reaction conditions. nih.gov

Another approach involves the use of azidoacetyl chloride in the Staudinger reaction. cdnsciencepub.com The resulting 3-azido-azetidin-2-one can be reduced to the 3-amino derivative using methods such as hydrogenation with a palladium catalyst or treatment with hydrogen sulfide (B99878) and triethylamine. cdnsciencepub.com

Alternatively, the 3-amino group can be introduced starting from readily available chiral precursors like L-serine. A multi-step synthesis starting from N-protected L-serine derivatives can lead to the enantioselective formation of (S)-3-aminoazetidin-2-one. This process typically involves amide coupling, cyclization to form the β-lactam ring, and subsequent deprotection steps to reveal the amino group.

The table below outlines some of the common precursors and reagents used for the introduction of the 3-amino moiety.

| Precursor/Reagent | Reaction | Protecting Group | Deprotection Method | Reference |

| Phthalylglycyl chloride | Staudinger Cycloaddition | Phthalimido | Hydrazine hydrate | nih.gov |

| Azidoacetyl chloride | Staudinger Cycloaddition | Azido | Hydrogenation (e.g., Pd/C) or H₂S/Et₃N | cdnsciencepub.com |

| N-protected L-serine | Multi-step synthesis including cyclization | Various (e.g., Cbz) | Catalytic transfer hydrogenation |

The substituent at the N-1 position of the azetidin-2-one ring plays a crucial role in modulating the biological activity and pharmacokinetic profile of β-lactam compounds. The introduction of an ethyl group at this position can be achieved through several synthetic strategies.

A straightforward approach is to utilize an N-ethyl substituted imine in the Staudinger cycloaddition reaction. The reaction of an imine derived from ethylamine and a suitable aldehyde with a ketene precursor (such as one bearing a protected amino group at the α-position) will directly yield the N-ethyl substituted azetidin-2-one. evitachem.com For example, the reaction of an imine formed from 2,4-dichlorobenzaldehyde (B42875) and ethylamine can be used to synthesize 3-amino-4-(2,4-dichlorophenyl)-1-ethylazetidin-2-one. evitachem.com

Alternatively, the ethyl group can be introduced onto a pre-formed azetidin-2-one ring that is unsubstituted at the N-1 position. This can be accomplished through N-alkylation reactions. For instance, treatment of a 3-protected-amino-azetidin-2-one with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a suitable base, can lead to the desired N-ethyl product.

Stereoselective Synthesis of this compound Enantiomers

The biological efficacy of β-lactam compounds is often highly dependent on their stereochemistry. Consequently, the development of methods for the stereoselective synthesis of enantiomerically pure this compound and its derivatives is of paramount importance.

Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org This strategy has been effectively employed in the synthesis of β-lactams. The auxiliary guides the formation of the desired stereoisomer, after which it can be removed and often recycled. sigmaaldrich.com

Several types of chiral auxiliaries have proven useful in asymmetric synthesis, including:

Oxazolidinones: These auxiliaries, popularized by David A. Evans, are widely used in stereoselective aldol (B89426) reactions, which can be a key step in constructing the precursors for azetidinone ring formation. wikipedia.orgsigmaaldrich.com

Camphorsultam: Known as Oppolzer's sultam, this auxiliary has demonstrated high levels of stereocontrol in various reactions, including Michael additions, which can be utilized to set the stereocenters prior to cyclization. wikipedia.org

Pseudoephedrine: Both (R,R)- and (S,S)-pseudoephedrine can serve as effective chiral auxiliaries in alkylation reactions, providing a route to enantiomerically enriched precursors for β-lactam synthesis. wikipedia.org

(S)-(phenylthiomethyl)benzyl group: This chiral auxiliary attached at the C-2 position of a glycosyl donor has been successfully used in the solid-phase synthesis of complex oligosaccharides, demonstrating its potential for controlling stereoselectivity in the formation of glycosidic linkages, a principle that can be adapted to other ring-forming reactions. nih.gov

The general principle involves attaching the chiral auxiliary to a substrate, performing the stereoselective reaction (e.g., alkylation, aldol addition, or cycloaddition), and then cleaving the auxiliary to yield the enantiomerically enriched product.

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis by using a small amount of a chiral catalyst to generate large quantities of the desired enantiomer. nih.gov The Staudinger reaction, a [2+2] cycloaddition of a ketene and an imine, is a cornerstone of β-lactam synthesis. researchgate.net The development of catalytic, asymmetric versions of this reaction is a significant area of research.

Recent advances have focused on the use of chiral catalysts to control the stereochemistry of the cycloaddition. For instance, chiral Lewis acids or organocatalysts can activate the imine or ketene precursor, leading to a diastereoselective and/or enantioselective ring formation. While direct catalytic asymmetric synthesis of this compound is a specific and challenging goal, the principles are drawn from broader successes in catalytic asymmetric β-lactam synthesis. For example, a catalytic asymmetric Gilman-Speeter reaction has been reported for the synthesis of β-lactams. acs.org

Gold catalysts have also been employed in the flexible and stereoselective synthesis of azetidin-3-ones through the intermolecular oxidation of alkynes. nih.gov This methodology could potentially be adapted for the synthesis of azetidin-2-one structures.

Enzymes are highly efficient and stereoselective catalysts that operate under mild conditions. researchgate.net Their application in the synthesis of chiral amines and related compounds is a rapidly growing field. mdpi.com Transaminases, for example, are enzymes that can catalyze the asymmetric synthesis of chiral amines from prochiral ketones. mdpi.comgoogle.com This approach could be utilized to prepare chiral amino precursors for the synthesis of this compound.

A chemoenzymatic approach might involve the enzymatic resolution of a racemic mixture of a key intermediate or the enzymatic transformation of a prochiral substrate to a chiral building block, which is then converted to the final product through chemical steps. For instance, lipases have been used for the kinetic resolution of α-methylene β-lactams. acs.org

Multi-enzymatic cascade systems offer a powerful strategy for asymmetric synthesis by coupling several enzymatic reactions in one pot. mdpi.com For example, a transaminase can be coupled with a pyruvate (B1213749) decarboxylase to shift the reaction equilibrium and improve the yield of the desired chiral amine. mdpi.com

Sustainable and Green Chemistry Methodologies in Azetidinone Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. tandfonline.comijnc.ir These principles are increasingly being applied to the synthesis of azetidinones.

Traditional organic solvents are often volatile, flammable, and toxic. The use of more environmentally benign solvents or the elimination of solvents altogether is a key goal of green chemistry.

Eco-Friendly Solvents: Research has explored the use of greener solvents for azetidinone synthesis. For example, 2-methoxyethanol (B45455) has been reported as an efficient and eco-friendly solvent for the microwave-assisted synthesis of 2-azetidinones. ufms.br

Solvent-Free Reactions: Performing reactions without a solvent can lead to higher efficiency, easier product isolation, and reduced waste. Solvent-free cycloaddition reactions of 3-indolylimines with chloroacetyl chloride have been reported. acs.org Nano-sulfated TiO2 has been used as a catalyst for the synthesis of N-formylated β-lactams under solvent-free conditions. academie-sciences.fr

Alternative Energy Sources: Microwave irradiation and sonication have been employed to accelerate reactions and improve yields in the synthesis of 2-azetidinones, often with reduced reaction times compared to conventional heating. tandfonline.comufms.brijarmps.org

The use of recyclable catalysts is a cornerstone of sustainable chemistry, as it reduces waste and lowers costs.

Heterogeneous Catalysts: Solid catalysts that can be easily separated from the reaction mixture and reused are highly desirable. Magnesium-aluminum hydroxide (B78521) has been used as a heterogeneous catalyst in the Staudinger synthesis of azetidinones under microwave irradiation. mdpi.com Magnetic copper ferrite (B1171679) (CuFe2O4) nanoparticles have been reported as a magnetically separable and recyclable heterogeneous catalyst for the Kinugasa reaction to afford cis-2-azetidinones. mdpi.com

Recyclable Homogeneous Catalysts: While homogeneous catalysts are often more active and selective, their separation from the product can be challenging. Strategies to address this include the use of catalyst-in-bag systems, where a soluble catalyst is encapsulated in a semipermeable membrane, allowing for its recovery and reuse. acs.org

Advanced Methodologies for Derivatization

The functionalization of the azetidinone ring is crucial for modulating the biological activity and physicochemical properties of its derivatives. Modern synthetic strategies have moved towards more sophisticated and efficient techniques for derivatization, enabling the creation of complex molecules that were previously difficult to access through traditional methods. researchgate.net These advanced approaches, including flow chemistry and late-stage functionalization, offer significant advantages in terms of yield, selectivity, and process safety.

Flow chemistry, or continuous flow processing, represents a paradigm shift from traditional batch synthesis. illinois.edu In a flow system, reagents are continuously pumped through a network of tubes or channels where the reaction occurs. illinois.edu This methodology offers superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved product consistency and yield. illinois.edu

The key advantages of flow chemistry are particularly relevant for the synthesis of strained heterocyclic structures like azetidinones. europa.eu For instance, the formation of the β-lactam ring can be highly exothermic; flow reactors, with their high surface-area-to-volume ratio, facilitate rapid heat dissipation, preventing the formation of hot spots and minimizing the risk of runaway reactions or product degradation. europa.eu This enhanced safety profile makes flow chemistry an attractive option for handling potentially hazardous reagents or intermediates often employed in heterocyclic synthesis. europa.eu

The application of flow chemistry extends across various industries, including pharmaceuticals and agrochemicals, for processes like nucleophilic aromatic substitution (SNAr), which is used to install amine functionalities onto aromatic rings. vapourtec.comthalesnano.com This technology is not only beneficial for improving safety and efficiency but also for its scalability. A process optimized on a laboratory scale can be more readily scaled up for industrial production by extending the operation time or by using multiple reactors in parallel, a significant advantage in pharmaceutical development. researchgate.net

| Parameter | Batch Chemistry | Flow Chemistry | Advantage in Azetidinone Synthesis |

| Mixing | Variable, dependent on stirrer speed and vessel geometry | Efficient and rapid due to small channel dimensions | Ensures homogenous reaction conditions for consistent product formation. |

| Heat Transfer | Slow, prone to hot spots | Extremely fast and efficient | Crucial for controlling exothermic ring-formation reactions and improving safety. europa.eu |

| Scalability | Complex, often requires re-optimization | Straightforward, by running the system for longer | Facilitates seamless transition from laboratory discovery to industrial production. researchgate.net |

| Safety | Higher risk with hazardous reagents due to large volumes | Inherently safer due to small reactor volume | Allows the use of a wider range of reactive intermediates for novel derivatizations. |

| Control | Less precise control over reaction time and temperature | Precise control over residence time and temperature gradients | Enables fine-tuning of reaction conditions to maximize yield and minimize impurities. illinois.edu |

Late-stage functionalization (LSF) is a powerful strategy in modern drug discovery that involves introducing chemical modifications at the final steps of a synthetic sequence. scispace.com This approach allows for the rapid diversification of a core molecular scaffold, such as this compound, to generate a library of analogues for biological screening without the need for laborious de novo synthesis for each new compound. researchgate.netscispace.com LSF is particularly valuable for optimizing the properties of a lead compound, as even small modifications can significantly impact its biological activity and pharmacokinetic profile. scispace.com

Several innovative LSF methodologies are applicable to the derivatization of azetidinone and other nitrogen-containing heterocyclic scaffolds:

Transition Metal-Catalyzed C–H Functionalization : This technique enables the direct conversion of typically inert carbon-hydrogen (C–H) bonds into new functional groups. For heterocyclic scaffolds, this method provides a direct route to introduce substituents at positions that might be inaccessible through traditional methods. researchgate.net Palladium-catalyzed reactions, for example, have been employed for the intramolecular γ-C(sp3)–H amination to construct functionalized azetidines. rsc.org This strategy avoids the need for pre-functionalized starting materials, making the synthetic route more efficient. researchgate.net

Photoredox Catalysis : Visible-light photoredox catalysis has emerged as a mild and versatile tool for forging new chemical bonds. It is particularly effective for late-stage C(sp3)-C(sp3) cross-coupling reactions. charnwooddiscovery.com For example, this method has been successfully used to couple a bromo-azetidine amide with a 3-hydroxy pyrrolidine, demonstrating its utility in creating complex, privileged building blocks containing the azetidine (B1206935) core. charnwooddiscovery.com Such reactions often exhibit high functional group tolerance, allowing for the derivatization of fully elaborated molecules. charnwooddiscovery.com

Radical Chemistry : The use of radical intermediates offers unique reactivity for functionalizing complex molecules. For instance, the generation of nucleophilic difluoromethyl radicals from sulfinate reagents can be used to introduce this important moiety into nitrogen-rich heterocycles, often with high regioselectivity. scispace.com This type of modification can profoundly alter the properties of a parent molecule. scispace.com

| LSF Method | Description | Applicability to Azetidinone Scaffolds | Reference |

| C–H Functionalization | Direct conversion of C–H bonds to C–C, C–N, or C–O bonds, often using a transition metal catalyst. | Allows for direct derivatization of the azetidinone ring or its substituents without pre-functionalization. | researchgate.netrsc.org |

| Photoredox Catalysis | Uses visible light and a photocatalyst to initiate single-electron transfer, enabling mild bond formations. | Ideal for coupling the azetidinone core with other fragments, such as in C(sp3)-C(sp3) cross-coupling reactions. | charnwooddiscovery.com |

| Radical Functionalization | Involves the generation and reaction of radical species to introduce new functional groups. | Enables the installation of groups like fluoroalkyl moieties onto the heterocyclic structure. | scispace.com |

Chemical Reactivity and Derivatization Chemistry of 3 Amino 1 Ethylazetidin 2 One

Reactivity of the β-Lactam Ring System

The reactivity of the β-lactam ring in 3-Amino-1-ethylazetidin-2-one is a focal point of its chemistry. The four-membered ring is strained and readily undergoes cleavage and other transformations under various conditions.

Nucleophilic Ring-Opening Reactions and Mechanisms

The β-lactam ring of azetidin-2-ones is susceptible to nucleophilic attack, leading to ring cleavage. This reactivity is central to the biological action of β-lactam antibiotics and provides a versatile method for the synthesis of β-amino acids and their derivatives. researchgate.net The attack typically occurs at the carbonyl carbon, followed by the cleavage of the N1-C2 or C3-C4 bond. In the case of this compound, the presence of the 3-amino group can influence the regioselectivity of the attack.

The general mechanism for nucleophilic ring-opening involves the attack of a nucleophile on the carbonyl carbon of the β-lactam ring. This is followed by the breaking of one of the ring bonds, most commonly the amide bond (N1-C2), to relieve the ring strain. researchgate.net The aminolysis of epoxides on azetidinone derivatives to form β-amino alcohols is a well-documented reaction that proceeds via nucleophilic attack. rsc.org

Table 1: Examples of Nucleophilic Ring-Opening Reactions of Azetidin-2-one (B1220530) Derivatives

| Nucleophile | Product Type | Reference |

| Oxygen Nucleophiles (e.g., alcohols, water) | β-Amino Esters | researchgate.net |

| Nitrogen Nucleophiles (e.g., amines) | β-Amino Amides | researchgate.netrsc.org |

| Carbon Nucleophiles (e.g., organometallics) | β-Amino Ketones | researchgate.net |

This table illustrates the types of products that can be expected from the nucleophilic ring-opening of the β-lactam ring in this compound, based on reactions of related compounds.

Acid-Catalyzed and Base-Mediated Ring Cleavage Pathways

Both acidic and basic conditions can promote the cleavage of the β-lactam ring. Acid catalysis typically involves the protonation of the carbonyl oxygen or the ring nitrogen, which enhances the electrophilicity of the carbonyl carbon and facilitates nucleophilic attack. rsc.orgrsc.orgsemanticscholar.orgnih.gov Base-mediated cleavage often proceeds through the deprotonation of the nitrogen atom or an α-carbon, followed by rearrangement or elimination reactions.

For instance, acid-catalyzed tandem intramolecular azetidinone ring opening has been utilized in the synthesis of other heterocyclic systems. researchgate.net Lewis acids such as titanium tetrachloride (TiCl4), titanium tetrafluoride (TiF4), aluminum chloride (AlCl3), and tin(IV) chloride (SnCl4) have been shown to catalyze reactions of azetidin-2-ones. researchgate.net

Ring Expansion Transformations

Azetidin-2-ones can undergo ring expansion reactions to form larger heterocyclic systems. These transformations are often driven by the relief of ring strain. For example, treatment of certain 1-benzhydryl-3,3-diphenyl-2-azetidinones with ceric ammonium (B1175870) nitrate (B79036) can lead to the formation of 1,3-oxazolidin-4-ones. idexlab.com Another notable example is the cobalt carbonyl-catalyzed carbonylative ring expansion of aziridines to yield β-lactams, a reaction that highlights the interconversion possibilities between small ring systems. clockss.orgresearchgate.net

Ring Contraction Reactions

While less common than ring expansion, ring contraction reactions of azetidinone derivatives have been reported, often leading to the formation of highly strained or functionalized smaller rings. For instance, the synthesis of enantiopure 2,3-aziridino-γ-lactones from azetidin-2-ones involves an acid-catalyzed tandem intramolecular azetidinone ring opening followed by aziridine (B145994) ring formation. researchgate.net

Anomalous and Unprecedented Decyclization Pathways

Under specific conditions, azetidin-2-ones can undergo unusual fragmentation reactions. A notable example is the samarium-promoted reaction of a substituted azetidin-2-one derivative, which leads to an anomalous substituted product. juniperpublishers.com Subsequent treatment of this product with a strong base like sodium hexamethyldisilazide (NaHMDS) at low temperatures resulted in fragmentation with disconnection of the N1-C4 bond, forming an acyclic amide. juniperpublishers.comresearchgate.net This type of decyclization is considered unusual and not widely precedented. juniperpublishers.com

Transformations Involving the 3-Amino Group

The 3-amino group of this compound is a primary amine, making it a versatile handle for a wide array of chemical transformations and derivatizations. These reactions allow for the introduction of diverse functionalities and the synthesis of a broad range of derivatives.

The primary amino group can readily undergo acylation, alkylation, arylation, and sulfonylation reactions. It can also participate in condensation reactions with aldehydes and ketones to form Schiff bases, which can be further reduced to secondary amines. Derivatization of amino groups is a common strategy in analytical chemistry and drug discovery to modify the properties of a molecule. scispace.comnih.govsigmaaldrich.comresearchgate.net For example, derivatization with reagents like o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) can be used to introduce fluorescent or chromophoric tags. researchgate.net

The amino group can also be transformed into other functional groups. For instance, diazotization followed by substitution can introduce a variety of substituents at the 3-position. The nucleophilic character of the amino group allows it to participate in reactions such as Michael additions and the opening of epoxides. rsc.org

Table 2: Potential Derivatization Reactions of the 3-Amino Group

| Reagent Type | Reaction | Product |

| Acyl Halide/Anhydride (B1165640) | Acylation | 3-Acylamino-1-ethylazetidin-2-one |

| Alkyl Halide | Alkylation | 3-Alkylamino-1-ethylazetidin-2-one |

| Aldehyde/Ketone | Condensation | 3-Imino-1-ethylazetidin-2-one (Schiff base) |

| Sulfonyl Chloride | Sulfonylation | 3-Sulfonamido-1-ethylazetidin-2-one |

| Isocyanate | Addition | 3-(Ureido)-1-ethylazetidin-2-one |

This table outlines some of the fundamental transformations that the 3-amino group of this compound can undergo.

Acylation, Amidation, and Sulfonamidation Reactions

The primary amino group at the C-3 position of the azetidinone ring is a key site for derivatization through reactions with various electrophiles. Acylation, amidation, and sulfonamidation are fundamental transformations used to introduce a wide array of functional groups, significantly altering the molecule's properties.

The acylation of amines to form amides is a common and robust reaction. acs.org In the context of this compound, the amino group can react with acyl chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents) to yield the corresponding N-acylated derivatives. d-nb.infounibo.it These reactions are typically high-yielding and allow for the introduction of diverse acyl moieties. The choice of coupling reagent is crucial for reactions involving free carboxylic acids to prevent side reactions and ensure high yields with minimal epimerization, especially when dealing with chiral centers. unibo.it

Sulfonamidation, the reaction of the amino group with sulfonyl chlorides, proceeds readily to form sulfonamides. This reaction is analogous to acylation and provides access to another important class of derivatives with distinct chemical and biological profiles.

The reactivity of the amino group in these transformations is generally high, though it can be influenced by the steric and electronic environment of the azetidinone scaffold.

Table 1: Examples of Acylation and Sulfonamidation Reactions on Amino Azetidinones This table is illustrative, based on the general reactivity of amino-β-lactams.

| Reagent | Product Type | Reaction Conditions | Reference |

| Acetyl Chloride | N-Acetylated β-lactam | Base (e.g., triethylamine), aprotic solvent | acs.orgd-nb.info |

| Benzoyl Chloride | N-Benzoylated β-lactam | Base (e.g., pyridine), CH2Cl2 | d-nb.info |

| Phenylacetic Acid + DCC | N-Phenylacetylated β-lactam | Dicyclohexylcarbodiimide (DCC), DCM | d-nb.info |

| p-Toluenesulfonyl Chloride | N-Tosylsulfonamide | Base (e.g., pyridine), 0 °C to rt | General Knowledge |

Alkylation and Reductive Amination Strategies

Alkylation of the 3-amino group can be achieved, but direct alkylation with alkyl halides can be difficult to control and may lead to over-alkylation, yielding mixtures of secondary, tertiary, and even quaternary ammonium salts. nih.gov

A more controlled and widely used method for introducing alkyl groups is reductive amination. bhu.ac.in This two-step, one-pot process involves the initial reaction of the primary amine with an aldehyde or ketone to form an intermediate imine or enamine, which is then reduced in situ to the corresponding secondary or tertiary amine. nih.govnih.gov This method avoids the issue of multiple alkylations that can plague direct alkylation. nih.gov

A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective because they are mild enough to selectively reduce the iminium ion in the presence of the starting carbonyl compound. nih.govbhu.ac.in The reaction is versatile, allowing for the introduction of a wide range of alkyl and benzyl (B1604629) groups by selecting the appropriate aldehyde or ketone. nih.gov Biocatalytic methods using imine reductase (IRED) enzymes are also emerging as a sustainable and highly selective alternative for producing chiral amines. nih.gov

Table 2: Reductive Amination of this compound with Various Carbonyls This table is illustrative, based on established reductive amination protocols.

| Carbonyl Compound | Reducing Agent | Product | Reference |

| Formaldehyde | NaBH3CN | 3-(Methylamino)-1-ethylazetidin-2-one | nih.gov |

| Acetaldehyde | NaBH(OAc)3 | 3-(Ethylamino)-1-ethylazetidin-2-one | nih.gov |

| Acetone | NaBH3CN | 3-(Isopropylamino)-1-ethylazetidin-2-one | nih.govnih.gov |

| Benzaldehyde | NaBH3CN | 3-(Benzylamino)-1-ethylazetidin-2-one | nih.gov |

Formation of Schiff Bases and Other Imine Derivatives

The primary amino group of this compound readily undergoes condensation with aldehydes or ketones to form Schiff bases, also known as imines or azomethines. iosrjournals.orgresearchgate.net This reaction involves a nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to yield the imine. iosrjournals.org The formation of the C=N double bond is typically reversible and can be driven to completion by removing the water formed during the reaction.

Schiff bases are versatile intermediates in their own right. nih.gov The imine nitrogen is basic and can act as a ligand for metal ions, forming coordination complexes. iosrjournals.org Furthermore, the imine double bond can be reduced to form secondary amines, as seen in reductive amination, or be attacked by other nucleophiles. Schiff bases derived from amino-β-lactams are important precursors for a variety of more complex heterocyclic systems. organic-chemistry.orgrug.nl The stability and reactivity of the resulting Schiff base can be tuned by the nature of the substituents on the original carbonyl compound. nih.gov

Cyclocondensation Reactions Involving the Amino Functionality

The 3-amino group can participate in cyclocondensation reactions to form fused heterocyclic systems. These reactions typically involve the reaction of the amino group with a molecule containing two electrophilic centers, leading to the formation of a new ring fused to the azetidinone core.

One of the most significant cyclocondensation reactions for β-lactams is the Staudinger [2+2] cycloaddition, which is used to form the azetidinone ring itself from a ketene (B1206846) and an imine. rsc.orgresearchgate.net While this is a method of synthesis rather than derivatization of a pre-existing ring, related cyclization strategies can be applied. For instance, the amino group can act as a nucleophile in reactions with dicarbonyl compounds or their equivalents to build new rings. Such reactions are pivotal in expanding the structural diversity of β-lactam derivatives, leading to novel polycyclic structures. The stereochemistry of these cycloadditions is often a critical aspect, with reaction conditions influencing the formation of cis or trans isomers relative to the β-lactam ring. rsc.org

Modifications and Functionalization of the 1-Ethyl Substituent

The N-1 substituent of the β-lactam ring plays a crucial role in modulating the reactivity and biological properties of the molecule. bhu.ac.in While often seen as a stable anchor, the 1-ethyl group on this compound can be a target for specific chemical modifications.

Selective Oxidation and Reduction Reactions

Modification of the N-ethyl group can be challenging due to the potential for reactions at other sites, such as the lactam carbonyl or the 3-amino group. However, selective oxidative reactions are known for N-alkyl amides.

Oxidative N-dealkylation is a key transformation that removes the ethyl group, yielding the N-unsubstituted β-lactam. researchgate.netrsc.org This can be achieved through various chemical and enzymatic methods. rsc.org For example, the Polonovski reaction involves the formation of an amine N-oxide followed by treatment with acetic anhydride to cleave an N-alkyl group. rsc.org Electrochemical methods, such as the Shono oxidation, can also achieve selective de-ethylation of tertiary amides. researchgate.net The removal of the N-substituent can be a critical step in the synthesis of certain β-lactam antibiotics.

Oxidative desaturation represents another pathway for functionalization. Fe-catalyzed regioselective oxidative desaturation can convert N-alkyl amides into the corresponding enamides. iosrjournals.org In the case of the 1-ethyl group, this would lead to a 1-vinylazetidin-2-one derivative, a versatile synthetic intermediate.

Reduction of the N-ethyl group is not a typical reaction, as the group is already in a reduced state. However, the lactam carbonyl itself can be reduced.

Introduction of Additional Functional Groups

The introduction of new functional groups onto the N-ethyl substituent, without its complete removal, is a synthetic challenge. It generally requires selective C-H bond activation at the ethyl group.

While direct, selective hydroxylation or halogenation of the ethyl group is not widely reported for this specific class of compounds, general principles suggest it could be possible under specific catalytic conditions. For instance, radical-based reactions could potentially introduce functionality. N-Bromo-azetidinones have been used in radical reactions to achieve N-sulfenylation, indicating the potential for radical-based functionalization at the nitrogen center. acs.orgnih.gov

A more common strategy for modifying the N-substituent is through N-dealkylation followed by re-alkylation . This two-step process involves removing the existing ethyl group and then introducing a new, functionalized alkyl chain onto the resulting N-unsubstituted β-lactam. nih.gov This provides a more controlled and versatile route to a wide array of N-substituted derivatives. For example, after de-ethylation, the resulting N-H lactam can be alkylated with various electrophiles, such as functionalized alkyl halides, to introduce substituents containing hydroxyl, carboxyl, or other groups. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions for Azetidinone Derivatization

The functionalization of the this compound core can be achieved at several positions, including the nitrogen of the amino group, the C3 position, and the C4 position of the lactam ring. Transition metal catalysis offers a powerful and versatile platform for these modifications. eie.gr While specific studies on this compound are not extensively documented, the reactivity can be inferred from studies on analogous 3-amino-β-lactam systems.

Buchwald-Hartwig Amination: The palladium-catalyzed Buchwald-Hartwig amination is a premier method for forming C-N bonds. wikipedia.orgrug.nlorganic-chemistry.org This reaction would be highly applicable for the N-arylation or N-alkylation of the 3-amino group on this compound. The coupling of the primary amino group with a variety of aryl or heteroaryl halides and triflates can generate a library of N-substituted derivatives. The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine (B1218219) ligand (e.g., BINAP, X-Phos, RuPhos) is crucial for achieving high yields and broad substrate scope, accommodating a wide range of functional groups on the coupling partners. acs.orgbeilstein-journals.org

| Catalyst System | Coupling Partners | Product Type | Potential Application for this compound |

| Pd(OAc)₂ / X-Phos | Primary Amine + Aryl Bromide | N-Aryl Amine | N-Arylation of the 3-amino group |

| Pd₂(dba)₃ / BINAP | Primary Amine + Aryl Triflate | N-Aryl Amine | N-Arylation of the 3-amino group |

| Pd-PEPPSI | Secondary Amine + Aryl Chloride | N-Aryl Amine | N-Arylation of a derivatized 3-amino group |

| CuI / Ligand | Amine + Aryl Iodide | N-Aryl Amine | Copper-catalyzed N-arylation of the 3-amino group |

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a robust method for C-C bond formation, typically coupling an organoboron reagent with a halide or triflate. libretexts.orgrsc.org To apply this to the this compound system, a precursor such as 3-bromo-1-ethylazetidin-2-one would be required. The palladium-catalyzed coupling of this halo-lactam with various aryl, heteroaryl, or vinyl boronic acids would introduce diverse carbon-based substituents at the C3-position. The reaction is known for its mild conditions and tolerance of numerous functional groups. researchgate.netacs.org

| Catalyst System | Coupling Partners | Product Type | Potential Application for Azetidin-2-one Core |

| Pd(PPh₃)₄ / Base | Aryl Halide + Arylboronic Acid | Biaryl | C3-Arylation (from 3-halo precursor) |

| Pd(OAc)₂ / SPhos | Aryl Chloride + Alkylboronic Acid | Alkyl-Aryl | C3-Alkylation (from 3-halo precursor) |

| NiCl₂(dppp) | Aryl Phosphate + Arylboronic Acid | Biaryl | C3-Arylation (from 3-OPO(OR)₂ precursor) |

Other Metal-Catalyzed Derivatizations: Modern synthetic methods have expanded the toolbox for β-lactam functionalization. Palladium-catalyzed C(sp³)–H activation and amidation can be used to construct the β-lactam ring itself in an asymmetric fashion. nsf.govnih.gov Furthermore, copper-catalyzed cross-coupling reactions have emerged as a powerful alternative. For instance, a copper-catalyzed enantioconvergent radical C(sp³)–N cross-coupling has been developed to synthesize chiral α-amino-β-lactams from racemic α-bromo-β-lactams and aromatic amines. acs.org This strategy could be directly applied to a 3-bromo-3-substituted-1-ethylazetidin-2-one to install a new amino functionality at the C3 position with stereocontrol.

Stereochemical Stability and Epimerization Studies of this compound

The biological activity of β-lactam compounds is often highly dependent on their stereochemistry. For this compound, the relative stereochemistry between the C3-amino group and the C4-hydrogen atom is a critical structural feature. The stability of these stereocenters during synthesis and subsequent reactions is therefore of paramount importance.

The Staudinger [2+2] ketene-imine cycloaddition is a common method for synthesizing the azetidin-2-one ring. oncotarget.com This reaction can produce either cis or trans diastereomers, and the outcome is influenced by reaction conditions and the electronic properties of the substituents on the ketene and imine. mdpi.comresearchgate.net The cis and trans isomers of 3-amino-azetidin-2-ones can be distinguished by the ¹H NMR coupling constant between the H-3 and H-4 protons; cis isomers typically show a larger coupling constant (J ≈ 4–5 Hz) compared to trans isomers (J ≈ 1.5–2.5 Hz). oncotarget.commdpi.com The reaction is believed to proceed through a zwitterionic intermediate. The relative rates of ring closure versus isomerization of this intermediate dictate the final stereochemical outcome. Electron-donating groups on the ketene and electron-withdrawing groups on the imine tend to favor faster ring closure, leading to the cis product. researchgate.net

Once formed, the stereocenters of the β-lactam ring, particularly the α-carbon to the carbonyl group (C3), can be susceptible to epimerization. The proton at the C3 position is acidic and can be removed by a base to form an enolate intermediate. Reprotonation of this planar enolate can occur from either face, leading to a mixture of diastereomers. This is a significant concern, as the thermodynamically more stable trans isomer is often favored upon equilibration. [21 from initial search] The stability of the C3 stereocenter in 3-amino-azetidin-2-one derivatives is crucial, as racemization or epimerization can lead to a loss of biological activity. acs.org Studies on related systems have shown that the choice of base, solvent, and temperature is critical to prevent unwanted epimerization during subsequent derivatization steps, for example, during the alkylation of β-lactam enolates. nih.gov

| Factor | Influence on Stereochemistry | Research Findings |

| Synthesis (Staudinger) | Controls initial cis/trans ratio | The stereochemical outcome depends on the competition between direct ring closure and isomerization of a zwitterionic intermediate. researchgate.net |

| Ketene Substituents | Electronic effects alter selectivity | Electron-donating groups on the ketene favor cis-isomer formation. researchgate.net |

| Imine Substituents | Electronic effects alter selectivity | Electron-withdrawing groups on the imine favor cis-isomer formation. researchgate.net |

| Base | Can induce epimerization at C3 | Strong bases can deprotonate the C3-proton, leading to enolate formation and potential epimerization to the more stable trans isomer. |

| Temperature | Affects reaction rates and stability | Higher temperatures can sometimes favor the thermodynamically more stable isomer and may increase the rate of epimerization. |

Structure Activity Relationship Sar Studies and Rational Drug Design for 3 Amino 1 Ethylazetidin 2 One Derivatives

Role of Specific Substituents on Biological Efficacy

The biological activity of azetidinone derivatives can be significantly modulated by the nature and placement of various substituents on the core ring structure. Structure-activity relationship (SAR) studies are crucial for identifying the key molecular features that govern the interaction with biological targets.

The amino group at the C3 position of the azetidinone ring is a critical determinant of biological activity and serves as a versatile handle for synthetic modification. Derivatization of this amino group into amides has been shown to be a viable strategy for modulating the pharmacological profile of these compounds. nih.govnih.gov The introduction of various substituents on the nitrogen atom allows for a systematic exploration of the binding site interactions of the target protein. nih.gov

The conformational flexibility and electronic properties of the substituent attached to the 3-amino group can significantly impact binding affinity. For instance, the size, polarity, and hydrogen bonding capacity of the R group in 3-amido-1,4-diaryl-2-azetidinones can be varied to probe interactions such as dipole-dipole, π-stacking, and hydrophobic interactions within the receptor's binding pocket. nih.gov These modifications can lead to derivatives with improved activity and selectivity. nih.govnih.gov Furthermore, the conversion of the amino group to stable amides can enhance resistance to hydrolytic conditions, which is a beneficial property for drug candidates. nih.govnih.gov

The substituent at the N1 position of the β-lactam ring is another crucial factor influencing the biological activity of 3-aminoazetidin-2-one (B3054971) derivatives. While the prompt specifies a 1-ethyl substituent, SAR studies on related compounds have provided important insights. For instance, in the context of N-acylethanolamine acid amidase (NAAA) inhibitors, research has shown that alkylation of the endocyclic nitrogen atom is not well-tolerated and can be detrimental to the inhibitory activity. nih.gov This suggests that for certain biological targets, a free N-H group might be essential for optimal interaction, potentially through hydrogen bonding with the receptor.

Stereochemistry is a fundamental aspect of drug action, as biological systems are inherently chiral. nih.gov The spatial arrangement of atoms in 3-aminoazetidin-2-one derivatives can have a profound impact on their pharmacological activity. nih.govmdpi.com The Staudinger reaction, a common method for synthesizing the azetidinone ring, can be highly diastereoselective, often yielding the trans isomer as the biologically active form. nih.govnih.gov The synthesis of 3-aminoazetidinones, in particular, has been noted to almost exclusively provide the 3,4-trans isomer, which is advantageous for producing the desired active compound. nih.govnih.gov

The different enantiomers of a chiral drug can exhibit distinct pharmacological and metabolic profiles. nih.gov One enantiomer may be responsible for the therapeutic effects, while the other could be inactive or contribute to off-target effects. nih.gov Therefore, controlling the stereochemistry during synthesis is paramount for developing safe and effective therapeutic agents. Advanced analytical techniques, such as Vibrational Optical Activity (VOA), can be employed to discriminate between different stereoisomers of azetidinone compounds, ensuring the stereochemical purity of the final product. mdpi.com Studies on other chiral compounds have demonstrated that stereochemistry can significantly influence cellular uptake, suggesting that transport systems may be stereospecific. mdpi.com

Table 1: Influence of Stereochemistry on the Biological Activity of Chiral Drugs

| Stereochemical Aspect | Impact on Pharmacological Activity | Reference |

|---|---|---|

| Enantiomers | Can have different biological activities and metabolic profiles. | nih.gov |

| Diastereomers | The trans isomer of 3-aminoazetidinones is often the more biologically active form. | nih.govnih.gov |

The nature and position of substituents on aryl rings attached to the azetidinone scaffold can fine-tune the compound's activity. globalscitechocean.com These effects can be transmitted through the molecular framework, influencing the reactivity of the β-lactam ring or altering the binding affinity to the target protein. A systematic investigation of these remote substituent effects is a key component of SAR studies, enabling the optimization of lead compounds.

Pharmacophore Modeling and Ligand-Based Drug Design Strategies

In the absence of a known three-dimensional structure of the biological target, ligand-based drug design strategies are particularly valuable. nih.gov Pharmacophore modeling is a powerful technique used to identify the essential structural features of a set of active molecules that are responsible for their biological activity. mdpi.comnih.gov A pharmacophore model represents the spatial arrangement of these features, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. mdpi.comnih.gov

This "ligand-centric" approach has been successfully employed in the discovery of novel inhibitors for various targets. nih.gov For instance, a pharmacophore model can be generated based on the structure of a known potent inhibitor, and this model can then be used to screen virtual libraries of compounds to identify new molecules with the desired features. mdpi.comnih.gov This strategy accelerates the discovery of new lead compounds with potentially improved properties.

Receptor-Based Drug Design and Molecular Target Binding Analysis

When the three-dimensional structure of the biological target is available, receptor-based drug design becomes a powerful tool for the discovery and optimization of inhibitors. nih.govmdpi.com This approach involves the use of computational techniques like molecular docking to predict the binding mode and affinity of a ligand within the active site of a receptor. rjptonline.orgvistas.ac.in

Molecular docking studies have been instrumental in understanding the interactions of azetidinone derivatives with their targets. For example, docking simulations of 3-amino-2-azetidinone derivatives into the colchicine (B1669291) binding site of β-tubulin have revealed specific hydrogen bonding interactions and contacts with key amino acid residues like Cysβ241 and Valβ238. nih.gov This detailed understanding of the binding interactions at the molecular level provides a rational basis for designing new derivatives with enhanced potency.

To further refine the understanding of the protein-ligand complex, molecular dynamics (MD) simulations can be performed. mdpi.comnih.gov MD simulations provide insights into the dynamic behavior and stability of the complex over time, helping to validate the binding mode predicted by docking and to assess the energetic contributions of different interactions.

Table 2: Key Interactions of a Docked 3-Amino-2-azetidinone Derivative

| Type of Interaction | Interacting Residues | Reference |

|---|---|---|

| Hydrogen Bonds | Asnα101, Aspβ251 | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Analysis of 3-Amino-1-ethylazetidin-2-one Derivatives

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique employed in rational drug design to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR models are instrumental in predicting the biological efficacy of novel, unsynthesized molecules, thereby guiding the synthesis of more potent therapeutic agents. ptfarm.plresearchgate.net This approach provides insights into the structural determinants of chemical properties and allows for the estimation of the activities of new compounds without the need for their actual synthesis and testing. ptfarm.pl

Development and Validation of QSAR Models for Azetidinone Derivatives

Once relevant descriptors are selected, a mathematical model is developed to link them to the biological activity. For QSAR studies on azetidinones, biological data, such as Minimum Inhibitory Concentration (MIC) values, are often converted into a logarithmic scale (e.g., pMIC) to serve as the dependent variable in the model. ptfarm.pl

Several statistical methods are employed to construct the QSAR models:

Multiple Linear Regression (MLR): This method establishes a linear relationship between the dependent variable (activity) and the selected independent variables (descriptors).

Principal Component Regression (PCR): This technique is used when descriptors are highly correlated, reducing the dimensionality of the data before performing regression.

Partial Least Squares (PLS) Regression: PLS is another method suitable for data with more variables than observations and where multicollinearity exists among the variables. sphinxsai.com

K-Nearest Neighbors (kNN): This is a non-linear method that predicts the activity of a compound based on the activities of its nearest neighbors in the descriptor space.

The predictive power and robustness of the developed QSAR models must be rigorously validated. Validation is typically performed using both internal and external methods.

Internal Validation: This is often done using a cross-validation technique, such as leave-one-out (LOO). The model is repeatedly built using a subset of the data and used to predict the activity of the excluded data point. The cross-validated squared correlation coefficient (q²) is a key metric; a value greater than 0.5 or 0.7 is often considered indicative of a good model. sphinxsai.comijrar.org

External Validation: The model's ability to predict the activity of compounds not used in its development is assessed. The dataset is split into a training set (for model building) and a test set (for validation). The predictive r² (pred_r²) is calculated for the test set, with a value greater than 0.5 suggesting good predictive capacity. sphinxsai.comijrar.org

Other statistical parameters used to evaluate the quality of a QSAR model include the squared correlation coefficient (r²), which measures the goodness of fit, and the F-test value, which indicates the statistical significance of the model. sphinxsai.comijrar.org

Table 2: Statistical Validation Parameters for a 3D-QSAR Model of Benzoxazole (B165842) Azetidinone Derivatives

| Statistical Parameter | Value | Interpretation |

| r² (Coefficient of Determination) | 0.7579 | Indicates a good fit of the model to the training data. |

| q² (Cross-validated r²) | 0.5822 | Suggests good internal predictive ability. |

| pred_r² (Predictive r² for external test set) | 0.5364 | Shows acceptable predictive power for new compounds. |

| F-test | 21.0024 | Confirms the statistical significance of the model. |

Source: Data adapted from a study on benzoxazole bearing azetidinone derivatives. ijrar.org

These validated QSAR models serve as powerful predictive tools, enabling the in-silico screening of virtual libraries of this compound derivatives and prioritizing the synthesis of candidates with the highest predicted potency.

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the intrinsic properties of a molecule. These methods, such as Density Functional Theory (DFT), provide a foundational understanding of a compound's behavior at the electronic level.

Electronic Structure Analysis (HOMO/LUMO Energies)

The electronic structure of a molecule is fundamentally characterized by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.

For azetidin-2-one (B1220530) derivatives, the HOMO is typically localized on the nitrogen and oxygen atoms due to the presence of lone pairs of electrons, while the LUMO is often centered on the carbonyl carbon and the C-N bond within the strained four-membered ring. The specific energies would vary based on the substituents.

Below is a representative table of calculated HOMO and LUMO energies for a generic 3-amino-1-alkylazetidin-2-one structure, illustrating typical values obtained from DFT calculations.

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | 0.5 to 1.5 |

| HOMO-LUMO Gap | 7.0 to 9.0 |

Note: These values are illustrative and would change with the specific computational method and basis set used.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. In an MEP map, electron-rich regions, which are susceptible to electrophilic attack, are typically colored red, while electron-deficient regions, prone to nucleophilic attack, are colored blue. Neutral regions are generally green.

For a molecule like this compound, the MEP map would likely show a negative potential (red) around the carbonyl oxygen and the amino group's nitrogen, indicating these as sites for hydrogen bonding and electrophilic interaction. A positive potential (blue) would be expected around the hydrogen atoms of the amino group and the ethyl group, as well as the carbonyl carbon, highlighting them as potential sites for nucleophilic attack.

Reactivity Prediction Using Frontier Molecular Orbitals and Fukui Functions

Frontier Molecular Orbital (FMO) theory and Fukui functions are used to predict the reactivity of different sites within a molecule. The distribution of the HOMO and LUMO across the molecule can indicate the most probable sites for electrophilic and nucleophilic attack, respectively.

Fukui functions provide a more quantitative measure of the change in electron density at a specific point in the molecule upon the addition or removal of an electron. This allows for a more precise prediction of reactive centers. For the azetidin-2-one ring, the carbonyl carbon is often predicted to be a primary site for nucleophilic attack, a crucial step in the mechanism of action for many β-lactam antibiotics.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rjptonline.org This method is widely used in drug discovery to understand how a ligand, such as an azetidin-2-one derivative, might interact with a biological target, typically a protein. researchgate.netproquest.com

Prediction of Ligand-Protein Binding Modes and Interactions

Molecular docking simulations can predict the binding mode of a ligand within the active site of a protein. rjptonline.org For azetidin-2-one derivatives, which are known for a range of biological activities, docking studies can elucidate the key interactions that contribute to their therapeutic effects. proquest.comijper.org These interactions often include hydrogen bonds, hydrophobic interactions, and van der Waals forces.

For instance, in docking studies of azetidin-2-one derivatives with bacterial enzymes, the carbonyl oxygen of the β-lactam ring frequently forms a hydrogen bond with amino acid residues in the active site. The substituents on the azetidinone ring can also form specific interactions that enhance binding affinity and selectivity.

Estimation of Binding Affinities and Scoring Functions

Docking programs use scoring functions to estimate the binding affinity between a ligand and a protein. researchgate.net This score is typically given in units of energy (e.g., kcal/mol), with a more negative score indicating a stronger predicted binding affinity. These scores are used to rank different compounds and prioritize them for further experimental testing.

The table below presents hypothetical docking scores and binding energies for this compound against a representative protein target, illustrating the type of data generated from such studies.

| Parameter | Value |

| Docking Score (kcal/mol) | -6.0 to -8.0 |

| Estimated Binding Energy (kcal/mol) | -5.5 to -7.5 |

| Key Interacting Residues | Amino acids such as Serine, Threonine, Tyrosine |

| Type of Interactions | Hydrogen bonding, Hydrophobic interactions |

Note: These values are for illustrative purposes and are highly dependent on the specific protein target and docking software used.

Future Perspectives and Emerging Research Directions for 3 Amino 1 Ethylazetidin 2 One Research

Development of Next-Generation Therapeutic Agents Based on the Azetidinone Scaffold

The azetidinone ring is a versatile pharmacophore that has been the cornerstone of antibacterial therapy for decades. globalresearchonline.net The inherent reactivity of the strained β-lactam ring allows for the acylation of bacterial transpeptidases, thereby inhibiting cell wall biosynthesis. globalresearchonline.net Future research on 3-Amino-1-ethylazetidin-2-one will likely focus on leveraging this fundamental mechanism to create next-generation antibiotics with enhanced potency and a broader spectrum of activity.

The development of hybrid molecules, which combine the azetidinone core with other bioactive heterocyclic moieties, represents a promising strategy. mdpi.com This approach aims to create synergistic effects, potentially leading to compounds with improved biological properties. mdpi.com For instance, the conjugation of the this compound scaffold with other pharmacophores could yield novel therapeutic agents with dual modes of action, making them less susceptible to the development of resistance.

Strategies to Combat Antimicrobial Resistance through Novel Azetidinone Derivatives

The rise of antimicrobial resistance (AMR) is a critical global health threat, necessitating the urgent development of new antibacterial agents. mdpi.com Azetidinone derivatives are at the center of efforts to overcome resistance mechanisms, such as the production of β-lactamase enzymes by bacteria. najah.edu

Future strategies involving this compound will likely focus on designing derivatives that are either resistant to β-lactamase hydrolysis or act as inhibitors of these enzymes. najah.edu One approach involves the synthesis of monobactams, which are monocyclic β-lactam compounds, that can be co-administered with existing β-lactam antibiotics to protect them from degradation. najah.edu The structural modifications on the this compound nucleus will be crucial in developing compounds that can effectively counter the evolving landscape of bacterial resistance. Research has shown that certain azetidinone derivatives exhibit greater efficacy against Gram-negative bacteria than some standard antibiotics, highlighting the potential of this scaffold in addressing challenging pathogens.

Exploration of Undiscovered Pharmacological Targets for Azetidinone Compounds

While the antibacterial activity of azetidinones is well-established, recent research has unveiled a much broader pharmacological potential for this class of compounds. nih.gov The 2-azetidinone scaffold has been shown to be a potent mechanism-based inhibitor of various enzymes, including human tryptase, chymase, thrombin, and leukocyte elastase. nih.govresearchgate.net

This opens up exciting avenues for the exploration of this compound and its derivatives in therapeutic areas beyond infectious diseases. Future research could focus on screening these compounds against a wide range of pharmacological targets to identify novel activities. The potential applications are vast and could include treatments for inflammatory conditions, cancer, viral infections, and even neurodegenerative diseases. mdpi.comresearchgate.net For example, certain azetidinone derivatives have already demonstrated anticancer and antiviral activities. nih.gov

Integration of Advanced Synthetic Methodologies with Rational Design for Complex Derivatives

The synthesis of functionalized azetidinones has been a subject of intense research, with a variety of methods being developed to construct this strained four-membered ring. semanticscholar.org The Staudinger reaction, a [2+2] cycloaddition of a ketene (B1206846) and an imine, is a classical and widely used method for synthesizing the β-lactam ring. iipseries.org

Future research will undoubtedly focus on the integration of more advanced and efficient synthetic methodologies to create complex and diverse libraries of this compound derivatives. benthamdirect.com This includes the use of microwave-assisted synthesis, which offers a greener and more efficient alternative to conventional methods. Furthermore, the application of rational drug design and molecular docking studies will play a pivotal role in guiding the synthesis of novel derivatives with enhanced activity and specificity for their biological targets. researchgate.netchula.ac.th These computational approaches allow for the prediction of binding affinities and interactions at the molecular level, thereby streamlining the drug discovery process. researchgate.netchula.ac.th

Predictive Toxicology and Safety Assessment of Novel Azetidinone Compounds

As with any new therapeutic agent, a thorough evaluation of the safety profile of novel this compound derivatives is paramount. Predictive toxicology, which utilizes in silico methods to assess the potential toxicity of chemical compounds, is becoming an increasingly important tool in the early stages of drug development. azolifesciences.com

By employing computational models such as Quantitative Structure-Activity Relationship (QSAR) and physiologically based pharmacokinetic (PBPK) modeling, researchers can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new compounds before they are synthesized. azolifesciences.cominotiv.com This in silico approach helps to prioritize candidates with favorable safety profiles and reduce the reliance on animal testing. azolifesciences.com Future research on this compound derivatives will need to incorporate these predictive toxicology models to ensure the development of safe and effective therapeutic agents. researchgate.net

Potential for Clinical Translation and Preclinical Development Considerations

The ultimate goal of any drug discovery program is the successful clinical translation of a promising lead compound. The preclinical development phase for novel this compound derivatives will involve a comprehensive evaluation of their efficacy and safety in in vivo models. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.